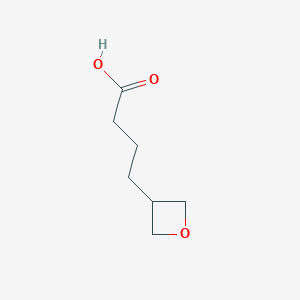

4-(Oxetan-3-YL)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

4-(oxetan-3-yl)butanoic acid |

InChI |

InChI=1S/C7H12O3/c8-7(9)3-1-2-6-4-10-5-6/h6H,1-5H2,(H,8,9) |

InChI Key |

KKITZLXKFBPBOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Oxetan 3 Yl Butanoic Acid and Its Precursors

Retrosynthetic Analysis of the 4-(Oxetan-3-YL)butanoic Acid Scaffold

A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The most straightforward disconnection is at the C-C bond between the oxetane (B1205548) ring and the butanoic acid chain. This leads to an oxetane-3-yl synthon (or a suitable precursor like oxetan-3-one) and a four-carbon chain synthon.

A further disconnection of the oxetane ring itself typically involves breaking one of the C-O bonds. This commonly points to a 1,3-diol or a related 1,3-disubstituted propane (B168953) derivative as the acyclic precursor, which can be cyclized to form the strained four-membered ether ring. Therefore, a practical synthesis could involve the initial formation of a functionalized oxetane building block, followed by the attachment and elaboration of the butanoic acid side chain.

Synthesis of the Oxetane-3-yl Moiety

The synthesis of the oxetane-3-yl core is a critical step, with methodologies focusing on either constructing the ring from acyclic precursors or functionalizing an existing oxetane ring.

Ring-Closing Reactions to Form Oxetane Rings

The formation of the oxetane ring is most commonly achieved through intramolecular C-O bond formation, a strategy known as the Williamson etherification. acs.orgthieme-connect.de This involves the cyclization of 1,3-halohydrins or the selective activation and cyclization of 1,3-diols. acs.orgthieme-connect.de

Key methods for forming the oxetane ring include:

Williamson Etherification : This remains the most established method for synthesizing oxetanes. thieme-connect.de It typically involves a base-mediated intramolecular cyclization of a 1,3-halohydrin. acs.org For instance, enantioenriched 2-aryl-substituted oxetanes have been prepared through the enantioselective reduction of β-halo ketones, followed by cyclization promoted by potassium hydroxide (B78521). acs.org

From 1,3-Diols : Stereocontrolled synthesis of substituted oxetanes can be achieved from 1,3-diols. acs.org The diol can be converted to a monotosylate at the less hindered primary alcohol, followed by base-mediated etherification to yield the oxetane. thieme-connect.de

Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene offers a direct route to the oxetane ring. wikipedia.orgbeilstein-journals.orgmagtech.com.cn While conceptually attractive, its application can be limited by substituent requirements for photochemical activation. acs.org

Epoxide Ring Expansion : Epoxides can be opened by nucleophiles that contain a leaving group, creating a precursor for intramolecular cyclization to an oxetane. acs.orgmagtech.com.cn

Other Cyclizations : Methods such as intramolecular C-C bond formation and C-H bond oxidative cyclizations are also employed to construct the oxetane skeleton. magtech.com.cnnih.gov

| Ring-Closing Strategy | Precursor | Key Reagents | Description |

| Williamson Etherification | 1,3-Halohydrin | Base (e.g., KOH, NaH) | Intramolecular SN2 reaction to form the C-O bond. acs.orgthieme-connect.de |

| Diol Cyclization | 1,3-Diol | TsCl, Base (e.g., KHMDS) | Selective activation (e.g., tosylation) of one hydroxyl group followed by intramolecular etherification. acs.orgthieme-connect.de |

| Paternò–Büchi Reaction | Carbonyl, Alkene | UV light | Photochemical [2+2] cycloaddition to form the oxetane ring directly. wikipedia.orgbeilstein-journals.org |

| Epoxide Ring Expansion | Epoxide | Nucleophile with leaving group | Ring opening of the epoxide followed by intramolecular cyclization. acs.org |

Functionalization of Pre-formed Oxetane Derivatives

An alternative and increasingly popular strategy involves using commercially available oxetane building blocks, such as oxetan-3-one, and introducing functionality at the 3-position. thieme-connect.dechemrxiv.org This approach allows for divergent syntheses from a common intermediate.

Key functionalization reactions include:

Reactions with Oxetan-3-one : Oxetan-3-one is a versatile starting material. chemrxiv.org It can undergo the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters, providing a handle for further chain extension. chemrxiv.orgmdpi.com It also reacts with organolithium reagents to produce 3-substituted oxetan-3-ols. thieme-connect.com

Cross-Coupling Reactions : 3-Halooxetanes can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or other substituents. magtech.com.cn

Nucleophilic Substitution : Oxetanes bearing a leaving group at the 3-position can undergo SN2 reactions with various nucleophiles. acs.orgthieme-connect.com For example, 3-substituted oxetan-3-ols can be converted to their trichloroacetimidate (B1259523) derivatives, which are then activated by a Lewis acid for reaction with C, N, O, and S-based nucleophiles. thieme-connect.com

Construction of the Butanoic Acid Chain

Once the oxetane-3-yl moiety is in hand, the focus shifts to building and finalizing the four-carbon acid side chain.

Carbon-Carbon Bond Forming Reactions

The crucial C-C bond that links the butanoic acid chain to the oxetane ring can be formed through several methods, often starting from oxetan-3-one.

Horner-Wadsworth-Emmons (HWE) Reaction : A common strategy involves the HWE reaction of oxetan-3-one with a phosphonate (B1237965) ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, to generate methyl (oxetan-3-ylidene)acetate. chemrxiv.orgmdpi.com This creates the first two carbons of the butanoic acid chain as an α,β-unsaturated ester.

Conjugate Addition : The resulting α,β-unsaturated ester is an excellent Michael acceptor. A subsequent Michael addition reaction can introduce the remaining two carbons of the butanoic acid chain.

Rhodium-Catalyzed Addition : Rhodium-catalyzed conjugate addition of boronic acids to oxetane-containing α,β-unsaturated esters has been reported. ethz.ch For example, the addition of 4-chlorobenzeneboronic acid to an acrylate (B77674) derivative of oxetane creates a C-C bond at the β-position. ethz.ch

Alkylation of Malonates : 3,3-Disubstituted oxetanes can be synthesized from the cyclization of appropriately substituted malonates, which already contain the carbon framework that can be later converted to the butanoic acid chain. acs.org

| C-C Bond Formation | Oxetane Precursor | Reagents | Intermediate Product |

| Horner-Wadsworth-Emmons | Oxetan-3-one | Phosphonate Ylide | α,β-Unsaturated Ester chemrxiv.orgmdpi.com |

| Conjugate Addition | α,β-Unsaturated Ester | Michael Donor | Substituted Ester |

| Rhodium-Catalyzed Addition | α,β-Unsaturated Ester | Boronic Acid, Rh catalyst | Substituted Ester ethz.ch |

Carboxylic Acid Formation and Derivatization

The final step in the synthesis is the formation of the carboxylic acid group from its precursor, which is typically an ester.

Ester Hydrolysis : The most common method for obtaining the final carboxylic acid is the hydrolysis of the corresponding ester (e.g., methyl or ethyl ester) under basic conditions, followed by acidification. chemrxiv.orgiitkgp.ac.in This approach is generally high-yielding and tolerant of the oxetane ring, provided harsh acidic conditions are avoided during workup, as they can promote ring-opening. chemrxiv.org

Oxidation of Alcohols : If the synthetic route leads to a primary alcohol at the terminus of the four-carbon chain, standard oxidation methods can be employed to generate the carboxylic acid. chemrxiv.org For instance, TEMPO/PIDA (PIDA = Phenyliodine diacetate) oxidation is a viable method for converting primary alcohols to carboxylic acids in the presence of an oxetane ring. chemrxiv.org

Coupling Methodologies for Oxetane and Butanoic Acid Fragments

The assembly of this compound can be achieved by forming the link between a pre-formed oxetane ring and a four-carbon chain. This can be accomplished through several methods, including classical esterification followed by hydrolysis or more modern cross-coupling techniques.

A traditional and reliable method to synthesize this compound involves the esterification of an oxetane-containing alcohol with a derivative of butanoic acid, followed by hydrolysis of the resulting ester.

A common approach begins with the esterification of 3-oxanol with a suitable butanoic acid derivative. acs.org The reaction of an alcohol with a carboxylic acid to form an ester is known as Fischer esterification and is typically catalyzed by a strong acid. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol or the removal of water is often employed. masterorganicchemistry.com

Alternatively, a more reactive derivative of butanoic acid, such as an acyl chloride or anhydride, can be used to achieve a more rapid and often irreversible esterification. The resulting ester is then subjected to hydrolysis, typically under basic conditions (saponification), to yield the carboxylate salt. libretexts.org Subsequent acidification then provides the final this compound. nih.gov

For instance, the saponification of ethyl or methyl esters with sodium hydroxide (NaOH) followed by acidification is a common procedure to obtain the corresponding carboxylic acid. acs.org This two-step sequence is a widely used strategy in organic synthesis for the preparation of carboxylic acids from their esters.

It is important to note that some oxetane-carboxylic acids can be prone to isomerization, especially upon heating, which can lead to the formation of lactones. acs.org This potential side reaction should be considered when choosing reaction conditions for hydrolysis and purification.

A general representation of this pathway is shown below:

Scheme 1: Esterification and Hydrolysis Route

Modern synthetic chemistry offers a variety of cross-coupling reactions that can be adapted for the synthesis of this compound. These methods often provide greater efficiency and functional group tolerance compared to traditional approaches.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.govcalstate.edu For the synthesis of the target molecule, a strategy could involve the coupling of an oxetane-containing organometallic reagent with a four-carbon electrophile bearing a protected carboxylic acid group.

Recent advancements have expanded the scope of cross-coupling reactions to include sp³-hybridized substrates, which were previously challenging due to issues like β-hydride elimination. nih.gov The development of specialized ligands has been crucial in overcoming these challenges. nih.gov

Another approach is the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetates, which provides access to functionalized oxetane derivatives. nih.govsemanticscholar.org While not a direct route to this compound, this methodology highlights the potential for creating complex molecules containing the oxetane motif, which could be further elaborated to the desired product.

Suzuki-Miyaura cross-coupling reactions have also been employed to diversify heterocyclic building blocks, demonstrating the versatility of palladium-catalyzed methods in this area. nih.gov

Table 1: Comparison of Coupling Methodologies

| Methodology | Advantages | Disadvantages | Key Considerations |

| Esterification/Hydrolysis | Well-established, reliable, readily available starting materials. masterorganicchemistry.comlibretexts.org | Can require harsh conditions, potential for side reactions like isomerization. acs.org | Reaction conditions must be carefully controlled to avoid rearrangement of the oxetane ring. acs.org |

| Cross-Coupling Reactions | High efficiency, good functional group tolerance, milder reaction conditions. nih.gov | May require specialized catalysts and reagents, potential for metal contamination in the final product. calstate.edu | Choice of catalyst and ligand is critical for successful coupling of sp³-hybridized centers. nih.gov |

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound requires stereocontrolled methods to establish the desired configuration at the chiral center of the oxetane ring.

Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. organic-chemistry.orgacs.org For example, a chiral auxiliary can be attached to a precursor molecule, influencing the facial selectivity of a subsequent ring-forming reaction. After the desired stereocenter is set, the auxiliary is removed. The use of tert-butylsulfinamide as a chiral auxiliary has proven effective in the asymmetric synthesis of pyrrolidines through oxetane desymmetrization, a strategy that could be adapted for the synthesis of chiral oxetanes. organic-chemistry.orgnih.gov

Catalytic asymmetric methods are highly desirable as they can generate large quantities of a chiral product from a small amount of a chiral catalyst. Chiral phosphoric acids and chiral metal complexes, such as those based on iridium or copper, have been successfully used to catalyze the enantioselective synthesis of substituted oxetanes. organic-chemistry.orgnih.govbeilstein-journals.org For instance, chiral iridium catalysts have been used in the enantioselective and anti-diastereoselective coupling of alcohols with vinyl epoxides to form chiral oxetanes. thieme-connect.de

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various transformations, including enantioselective reductions of β-halo ketones followed by cyclization, or through formal [2+2] cycloadditions catalyzed by chiral catalysts. acs.orgbeilstein-journals.org

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers in a molecule. For example, the hydrosilylation of homopropargylic alcohols followed by iodocyclization can lead to the diastereoselective synthesis of tetrasubstituted oxetanes. rsc.org The stereochemical outcome of such reactions is often influenced by the existing stereocenters in the starting material or by the catalyst used.

Table 2: Examples of Stereoselective Oxetane Synthesis

| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome |

| Asymmetric Oxetane Desymmetrization | tert-Butylsulfinamide or Chiral Phosphoric Acid | Nucleophilic ring opening of a meso-oxetane | Excellent diastereoselectivity or enantioselectivity. organic-chemistry.org |

| Iridium-Catalyzed C-C Coupling | Chiral Iridium Complex | Coupling of primary alcohols and isoprene (B109036) oxide | High anti-diastereoselectivity and enantiomeric excess. nih.gov |

| Formal [2+2] Cycloaddition | Chiral N-heterocyclic carbene (NHC) catalyst | Reaction of fluorinated ketones and α-aroyloxyaldehydes | Excellent diastereomeric ratio and enantiomeric excess. acs.org |

| Hydrosilylation-Iodocyclization | Platinum catalyst with XPhos ligand | Cyclization of vinyl silanes derived from homopropargylic alcohols | High diastereoselectivity. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous solvents, and energy efficiency. rsc.org

The development of biocatalytic methods offers a promising green alternative to traditional chemical synthesis. researchgate.net For example, halohydrin dehalogenases have been engineered for the enantioselective formation and ring-opening of oxetanes. researchgate.net These enzymatic processes can be highly efficient and stereoselective, and they often operate under mild, aqueous conditions. researchgate.net

While the synthesis of some bio-based molecules can involve toxic reagents and have poor atom economy, continuous efforts are being made to develop more sustainable protocols. rsc.org The principles of green chemistry provide a framework for evaluating and improving the environmental performance of synthetic routes to valuable compounds like this compound.

Solvent-Free and Catalyst-Free Reactions

The development of solvent-free and catalyst-free reactions is a cornerstone of sustainable chemical synthesis. These approaches aim to reduce environmental impact, simplify purification processes, and lower costs. While direct literature on the solvent-free or catalyst-free synthesis of this compound is not prevalent, principles can be drawn from the synthesis of related oxetane structures.

Solvent-Free Approaches A significant advancement in oxetane synthesis is the use of solvent-free or aqueous systems, particularly for intramolecular cyclization reactions. One established method for forming the oxetane ring is the Williamson ether synthesis, which involves the cyclization of a halo-alcohol. Research has demonstrated that this transformation can be achieved without the use of organic solvents like DMSO or DMF. google.com

For instance, the synthesis of oxetane compounds from 3-halo-1-propanol precursors can be conducted using an aqueous alkaline solution and a phase-transfer catalyst (PTC). google.com The PTC facilitates the transfer of the hydroxide ion to the organic phase (the reactant itself), promoting the deprotonation of the alcohol and subsequent intramolecular nucleophilic substitution to form the oxetane ring. This method avoids the need for bulk organic solvents, simplifying the process and improving the reactor's utilization ratio, which is advantageous for large-scale industrial production. google.com

Catalyst-Free Reactions While many oxetane syntheses rely on catalysts, certain transformations can occur under catalyst-free conditions, driven by the inherent reactivity of the starting materials or intermediates. An interesting phenomenon observed is the unexpected isomerization of some oxetane-carboxylic acids upon heating, without the need for an external acid or base catalyst. acs.org This innate instability can lead to intramolecular ring-opening and re-closing to form more stable isomeric structures, such as dioxanones. acs.org While this specific reaction represents a potential decomposition pathway, it underscores that C-O bond formation involving the oxetane oxygen can proceed without a catalyst under thermal conditions.

In a different context, the synthesis of oxime derivatives from oxetan-3-one has been achieved by reacting it with hydroxylammonium chloride and sodium hydroxide in methanol (B129727) under reflux. uni-muenchen.de Although a solvent is used, the reaction to form the oxime does not require an additional, specialized catalyst, relying on the basic conditions generated by the reagents. uni-muenchen.de

| Reaction Type | Precursor | Conditions | Key Feature | Source |

|---|---|---|---|---|

| Intramolecular Cyclization | 3-halo-1-propanol derivatives | Aqueous alkali solution, Phase-Transfer Catalyst | Eliminates the need for organic solvents. | google.comgoogle.com |

| Isomerization | Certain oxetane-carboxylic acids | Heating | Spontaneous rearrangement without an external catalyst. | acs.org |

| Oxime Formation | Oxetan-3-one | NaOH, Methanol, Reflux | Reaction proceeds without a specialized catalyst. | uni-muenchen.de |

Atom Economy and Reaction Efficiency Considerations

Atom Economy The atom economy of a reaction is a theoretical measure of how efficiently reactant atoms are converted to the desired product. tutorhunt.com Different synthetic strategies for constructing the oxetane ring have vastly different atom economies.

[2+2] Cycloadditions: Reactions like the Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, are highly atom-economical as all atoms from the reactants are incorporated into the oxetane product. beilstein-journals.org This represents an ideal scenario for efficiency.

Williamson Ether Synthesis: This common method involves an intramolecular substitution reaction of a halo-alcohol. While effective, it generates a salt byproduct (e.g., sodium bromide), which lowers the atom economy.

| Reaction Type | Generic Reaction | Byproducts | Atom Economy | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | Alkene + Carbonyl → Oxetane | None | 100% | beilstein-journals.org |

| Intramolecular Williamson Ether Synthesis | 3-bromo-1-propanol + NaOH → Oxetane + NaBr + H₂O | NaBr, H₂O | Low to Moderate | acs.org |

Chemical Reactivity and Transformation Pathways of 4 Oxetan 3 Yl Butanoic Acid

Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain, approximately 25.5 kcal/mol, which is substantially greater than that of its five-membered counterpart, tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain, coupled with the polarized carbon-oxygen bonds, renders the oxetane ring susceptible to various ring-opening reactions. beilstein-journals.org The substitution pattern on the oxetane ring plays a crucial role in its reactivity and stability. nih.gov

The oxetane ring of 4-(Oxetan-3-yl)butanoic acid can be opened under both acidic and nucleophilic conditions. These reactions are fundamental to the synthetic utility of oxetanes, providing pathways to diverse functionalized products. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of acids, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, even by weak nucleophiles. magtech.com.cn The regioselectivity of the ring-opening is governed by electronic effects, with the nucleophile typically attacking the more substituted carbon atom adjacent to the oxygen. magtech.com.cn For instance, acid-catalyzed reactions can lead to the formation of substituted tetrahydropyrans. researchgate.net However, the presence of an internal nucleophile, such as the carboxylic acid group in this compound, can lead to intramolecular ring-opening and cyclization, forming lactones. doi.org This process can sometimes occur even without external acid catalysis, driven by the inherent acidity of the carboxylic acid group and thermal conditions. acs.org

Nucleophilic Ring-Opening: Strong nucleophiles can directly attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type reaction. magtech.com.cn This regioselectivity is primarily controlled by steric factors. magtech.com.cn A variety of nucleophiles, including those based on carbon, nitrogen, oxygen, and halogens, can participate in these reactions, leading to a wide array of functionalized acyclic products. magtech.com.cnresearchgate.net Lewis acids can also catalyze nucleophilic ring-opening reactions. beilstein-journals.org

Table 1: Regioselectivity of Oxetane Ring-Opening Reactions

| Condition | Controlling Factor | Site of Nucleophilic Attack |

| Acid-Catalyzed | Electronic | More substituted carbon |

| Strong Nucleophile | Steric | Less substituted carbon |

A significant transformation pathway for certain oxetane-carboxylic acids is intramolecular isomerization into lactones. acs.org This rearrangement is a manifestation of the oxetane ring's propensity to open, driven by the proximity of the carboxylic acid group which can act as an internal nucleophile. doi.org

In the case of this compound, heating can induce an intramolecular reaction where the carboxyl group attacks the oxetane ring, leading to the formation of a six-membered lactone (a valerolactone derivative). acs.org This isomerization can occur without the need for external catalysts, although it is often accelerated by heat. acs.org The stability of the oxetane-carboxylic acid against this isomerization is influenced by substituents on the molecule. For example, bulky groups or the presence of basic functionalities that can form zwitterionic structures may stabilize the oxetane form. acs.org The isomerization of a related β-oxetane carboxylic acid to a lactone has been reported to proceed under heating in a dioxane/water mixture. doi.org

The stability of the oxetane ring in this compound is a critical factor in its handling and application. While the ring is strained, its stability is highly dependent on the chemical environment.

Acidic Conditions: Oxetanes are generally perceived as being unstable under acidic conditions due to the ease of acid-catalyzed ring-opening. nih.govethz.ch However, the stability is strongly influenced by the substitution pattern. 3,3-disubstituted oxetanes exhibit greater stability because the substituents sterically hinder the approach of nucleophiles. nih.gov For this compound, which is a 3-substituted oxetane, the presence of the carboxylic acid group can facilitate intramolecular ring-opening, particularly at low pH or upon heating, leading to isomerization. doi.orgacs.org

Basic Conditions: In the absence of reactive electrophiles, the oxetane ring is generally stable under basic conditions. The primary reaction under basic conditions would involve the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. nih.gov

Thermal Conditions: As previously mentioned, heating can promote the intramolecular rearrangement of oxetane-carboxylic acids to lactones. acs.org Some oxetane-carboxylic acids have been observed to be stable at room temperature for extended periods, but isomerize upon heating. acs.org

Table 2: General Stability of this compound under Different Conditions

| Condition | Stability | Primary Transformation |

| Acidic (low pH) | Potentially Unstable | Ring-opening/Isomerization to lactone |

| Basic (high pH) | Generally Stable | Deprotonation of carboxylic acid |

| Neutral, Room Temp. | Generally Stable | - |

| Elevated Temp. | Potentially Unstable | Isomerization to lactone |

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes the typical reactions characteristic of this functional group, provided the reaction conditions are mild enough to not affect the oxetane ring.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. chemguide.co.uklibretexts.org This reaction, known as Fischer esterification, is reversible. chemguide.co.uklibretexts.org For example, reacting this compound with an alcohol like ethanol, typically with a catalytic amount of a strong acid such as sulfuric acid, would yield the corresponding ethyl ester, ethyl 4-(oxetan-3-yl)butanoate. youtube.com Care must be taken with the reaction conditions, as excessive heat or strong acidity could promote the unwanted ring-opening or isomerization of the oxetane moiety. acs.org

Amidation: Amides can be formed from carboxylic acids, though direct reaction with an amine is generally not practical without high temperatures. libretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. libretexts.org For instance, this compound could be converted to its acyl chloride using a reagent like oxalyl chloride. escholarship.org This activated intermediate can then readily react with an amine to form the corresponding amide. escholarship.org Alternatively, coupling agents can be used to facilitate the direct formation of an amide from the carboxylic acid and an amine.

Reduction: The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. libretexts.orglibretexts.org The reaction of this compound with LiAlH4, followed by an acidic workup, would yield 4-(oxetan-3-yl)butan-1-ol. chemguide.co.ukorganicchemistrytutor.com It is important to note that sodium borohydride (B1222165) (NaBH4) is not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is also rapidly reduced and cannot be isolated. chemguide.co.uklibretexts.org

Oxidation: The butanoic acid chain itself is generally resistant to further oxidation under standard conditions. The oxetane ring, being an ether, is also relatively stable to oxidation. However, specific reagents might be able to achieve oxidation at the carbon adjacent to the oxetane ring or other positions on the alkyl chain, though this is not a common transformation pathway for this specific molecule.

Formation of Acid Halides and Anhydrides

The carboxylic acid functional group of this compound is amenable to conversion into more reactive acyl derivatives, such as acid halides and anhydrides. These transformations follow standard organic synthesis protocols.

Acid Halide Formation: The conversion of this compound to its corresponding acid chloride can be achieved by treatment with thionyl chloride (SOCl₂). byjus.com In this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the acid chloride. byjus.com Similarly, reaction with reagents like phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) can yield the corresponding acid bromide or chloride, respectively. byjus.comlibretexts.org

Anhydride Formation: Symmetrical anhydrides can be synthesized through the dehydration of two molecules of the carboxylic acid, often requiring a strong dehydrating agent such as phosphorus pentoxide (P₂O₅). quora.com A more common laboratory method for preparing anhydrides, including unsymmetrical ones, involves the nucleophilic acyl substitution reaction between a carboxylate anion and an acid chloride. libretexts.org For instance, the sodium salt of this compound could react with 4-(oxetan-3-yl)butanoyl chloride to form the symmetrical anhydride.

The following table summarizes the key transformations for producing acid halides and anhydrides from this compound.

| Product Type | Reagent(s) | General Reaction |

| Acid Chloride | Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl |

| Acid Bromide | Phosphorus Tribromide (PBr₃) | 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃ |

| Anhydride | Carboxylate + Acid Chloride | R-COO⁻ + R-COCl → (R-CO)₂O + Cl⁻ |

Table 1: Synthesis of Acid Halides and Anhydrides from a Carboxylic Acid Moiety.

Chemoselective Transformations of the Compound

The presence of two distinct functional groups—a carboxylic acid and an oxetane ring—in this compound allows for chemoselective reactions that target one group while leaving the other intact. The stability of the oxetane ring under specific conditions is crucial for this selectivity. chemrxiv.org

The oxetane ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening under acidic catalysis. chemrxiv.orgthieme-connect.de This differential reactivity allows for modifications of the carboxylic acid group using basic or neutral reagents. For example, esterification can be performed under basic conditions using an alkyl halide and a non-nucleophilic base, or hydrolysis of a corresponding ester to the carboxylic acid can be achieved with a base like sodium hydroxide (B78521), without affecting the oxetane ring. libretexts.orgchemrxiv.org

Reduction of the carboxylic acid group can also be performed chemoselectively. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be aggressive, conducting the reaction at low temperatures (e.g., -30 to -10 °C) allows for the successful reduction of the carboxyl group (or its ester derivative) to a primary alcohol, without causing decomposition or ring-opening of the oxetane moiety. chemrxiv.org

The table below outlines key chemoselective transformations.

| Target Functional Group | Transformation | Reagents and Conditions | Product |

| Carboxylic Acid | Esterification | Alkyl Halide, Hunig's Base | This compound ester |

| Carboxylic Acid Derivative (Ester) | Hydrolysis | NaOH (aq) | This compound |

| Carboxylic Acid Derivative (Ester) | Reduction to Alcohol | LiAlH₄, Low Temperature (-30 °C) | 4-(Oxetan-3-yl)butan-1-ol |

Table 2: Chemoselective Reactions of this compound and its Derivatives.

Derivatization and Structural Modification of 4 Oxetan 3 Yl Butanoic Acid for Advanced Applications

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 4-(oxetan-3-yl)butanoic acid is a prime site for derivatization, enabling the synthesis of a diverse array of esters and amides. These modifications are fundamental in medicinal chemistry for modulating properties such as solubility, membrane permeability, and metabolic stability, as well as for establishing structure-activity relationships (SAR) by probing interactions with biological targets.

Esterification:

Ester derivatives are commonly prepared through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of a chosen alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a classic and cost-effective approach. masterorganicchemistry.com To overcome the equilibrium limitations of this reaction, water can be removed using a Dean-Stark apparatus. masterorganicchemistry.com

For more sensitive substrates or milder reaction conditions, coupling agents are frequently employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature by activating the carboxylic acid. orgsyn.org This method is particularly useful for synthesizing sterically hindered esters. orgsyn.org

Amidation:

The synthesis of amides from this compound is crucial, as the amide bond is a key feature in a vast number of biologically active molecules. researchgate.netresearchgate.net Standard amide bond formation protocols involve the use of coupling reagents to activate the carboxylic acid, followed by the addition of a primary or secondary amine. A wide variety of coupling agents are available, including carbodiimides (DCC, DIC) and phosphonium- or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically performed in aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

An alternative route involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct. escholarship.org

The table below summarizes common synthetic routes to ester and amide derivatives.

| Derivative Type | Reagents & Conditions | Purpose/Advantages |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Classic, cost-effective method for simple alcohols. masterorganicchemistry.com |

| Alcohol, DCC/DMAP, Room Temperature | Mild conditions, suitable for sensitive substrates. orgsyn.org | |

| Amides | Amine, Coupling Agent (e.g., HATU, HBTU), Base | High efficiency, broad substrate scope, standard for medicinal chemistry. researchgate.net |

| 1. SOCl₂ or (COCl)₂ 2. Amine, Base (e.g., Et₃N) | Formation of reactive acyl chloride intermediate, useful for less reactive amines. escholarship.org |

It is important to note that some oxetane-carboxylic acids can be unstable, potentially isomerizing to lactone structures, especially upon heating or during prolonged storage. acs.org This instability should be considered when selecting reaction conditions, favoring milder, non-heating methods where possible. acs.org

Modifications of the Oxetane (B1205548) Ring System

The oxetane ring is a key pharmacophore that can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility. Modifying the ring itself offers a pathway to fine-tune these properties and explore new chemical space.

Direct functionalization of the oxetane ring's carbon atoms, while preserving the core four-membered ring, is a synthetic challenge due to the ring strain and the relative inertness of the C-H bonds. However, strategies have been developed for related systems. For instance, decarboxylative coupling reactions on substituted oxetane carboxylic acids have been used to install new substituents at the 3-position of the ring. beilstein-journals.org Photoredox-mediated decarboxylation can generate a radical at the C3 position, which can then be coupled with various radical acceptors, such as activated alkenes, to form a new C-C bond. beilstein-journals.org

Replacing the oxygen atom of the oxetane ring with another heteroatom, such as sulfur (to form a thietane) or nitrogen (to form an azetidine), results in significant changes to the molecule's geometry, polarity, and hydrogen bonding capacity. These modifications can be synthetically demanding and typically require a de novo ring synthesis rather than a direct transformation of the pre-existing oxetane.

The synthesis of a thietane (B1214591) analogue would generally start from a 1,3-dihalide or a related precursor which can react with a sulfide (B99878) source. Similarly, constructing an azetidine (B1206935) ring often involves the cyclization of a γ-amino alcohol or a related derivative. While not a direct modification of this compound itself, synthesizing these heteroatomic analogues provides access to closely related scaffolds for comparative biological evaluation.

Elongation and Shortening of the Alkyl Chain

Chain Elongation:

Standard homologation procedures can be applied to extend the butanoic acid chain. The Arndt-Eistert synthesis is a classic method for one-carbon chain elongation of a carboxylic acid. This two-step process involves:

Conversion of the carboxylic acid to its acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone.

A silver-catalyzed Wolff rearrangement of the diazoketone in the presence of water to yield the homologous carboxylic acid with one additional methylene (B1212753) unit, resulting in 5-(oxetan-3-yl)pentanoic acid.

Chain Shortening:

Shortening the alkyl chain by one carbon (degradation) can be achieved through methods like the Hunsdiecker reaction or related modifications. In this process, the silver salt of the carboxylic acid is treated with bromine, leading to a brominated intermediate that subsequently decarboxylates to yield 3-(bromomethyl)oxetane. This halide can then be converted back to a carboxylic acid with one less carbon, such as 3-(oxetan-3-yl)propanoic acid, via a cyanide displacement followed by hydrolysis.

The table below outlines these chain modification strategies.

| Modification | Method | Resulting Compound |

| Elongation | Arndt-Eistert Synthesis | 5-(Oxetan-3-yl)pentanoic acid |

| Shortening | Hunsdiecker Reaction followed by nitrile synthesis and hydrolysis | 3-(Oxetan-3-yl)propanoic acid |

Introduction of Additional Functional Groups

Introducing new functional groups onto the molecule can impart novel properties and create new opportunities for derivatization or interaction with biological targets. The alkyl chain is often the most accessible location for such modifications.

Halogenation:

Halogens can be introduced onto the alkyl chain, most commonly at the α-position (C2) relative to the carbonyl group. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. It involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). This would yield 2-bromo-4-(oxetan-3-yl)butanoic acid. The resulting α-halo acid is a versatile intermediate, suitable for nucleophilic substitution reactions to introduce other functional groups like amines or azides.

Sulfonation:

Direct sulfonation of the alkyl chain of a carboxylic acid is generally not a straightforward transformation. A more common approach would be to introduce a sulfonic acid group via a multi-step sequence. For example, an α-bromo acid produced from the HVZ reaction could be reacted with sodium sulfite (B76179) (Na₂SO₃) to install a sulfonic acid group at the α-position, yielding 2-sulfo-4-(oxetan-3-yl)butanoic acid.

| Functionalization | Method | Position | Resulting Compound |

| Bromination | Hell-Volhard-Zelinsky (HVZ) Reaction | α-carbon | 2-Bromo-4-(oxetan-3-yl)butanoic acid |

| Sulfonation | Nucleophilic substitution of an α-halo acid with sodium sulfite | α-carbon | 2-Sulfo-4-(oxetan-3-yl)butanoic acid |

These derivatization strategies highlight the versatility of this compound as a starting material, providing numerous avenues for structural modification to generate novel compounds for a wide range of advanced applications.

Aromatic and Heteroaromatic Ring Incorporations

The introduction of aromatic and heteroaromatic moieties is a common and effective strategy to enhance the biological activity and modulate the properties of a parent scaffold. In the context of oxetane-containing compounds, this can be achieved through various synthetic transformations.

One prominent method involves the catalytic Friedel–Crafts reaction with four-membered ring alcohol substrates, followed by oxidative cleavage to yield arylacetic acids bearing oxetane rings. acs.orgresearchgate.netnih.gov This approach allows for the direct installation of a wide range of aryl and heteroaryl groups. Subsequent derivatization of the resulting carboxylic acid can then be performed to generate a library of compounds for biological screening. acs.orgresearchgate.netnih.gov For instance, this method has been used to prepare heteroaromatic derivatives that serve as building blocks for more complex molecules. acs.orgresearchgate.netnih.gov

Another powerful technique for incorporating aromatic diversity is the Suzuki-Miyaura cross-coupling reaction. rsc.org Halogenated oxetane derivatives can be coupled with a variety of boronic acids to introduce biaryl and heteroaryl motifs. rsc.org This method is highly versatile and tolerates a broad range of functional groups, making it a valuable tool for late-stage functionalization.

The rationale behind incorporating these rings is often to mimic or replace existing functional groups in known bioactive molecules, thereby creating novel intellectual property and potentially improving upon the original compound's properties. For example, oxetane-containing profen drug analogues have been synthesized, demonstrating the potential of this scaffold in established drug classes. acs.orgresearchgate.netnih.gov

A patent application discloses heteroaromatic and heterobicyclic aromatic derivatives for the treatment of ferroptosis-related disorders, which may include structures derived from or related to this compound. google.com The general structure provided in the patent allows for a C3-C10 heterocycloalkyl or heteroaryl ring, highlighting the broad scope of possible modifications. google.com

It is important to note that the stability of oxetane-carboxylic acids can be influenced by the nature of the substituents. Bulky (hetero)aromatic substituents have been shown to stabilize these molecules, preventing decomposition. acs.org

Scaffold Diversity and Analogue Generation

The generation of scaffold diversity is a key strategy in drug discovery to explore new chemical space and identify novel drug candidates. nih.govuniroma1.it this compound and related oxetane building blocks serve as valuable starting points for creating diverse libraries of analogues.

The inherent reactivity of the strained oxetane ring can be harnessed for synthetic diversification. mdpi.com For example, the ring can undergo opening reactions under specific conditions to introduce new functional groups and create different molecular architectures.

Furthermore, the carboxylic acid functionality of this compound provides a convenient handle for a wide array of chemical transformations. Amide bond formation, esterification, and reduction are just a few of the common reactions that can be employed to generate a multitude of analogues.

One approach to analogue generation involves the aza-Michael addition of NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate, which can be synthesized from oxetan-3-one. nih.govmdpi.com This method allows for the introduction of various heterocyclic moieties, leading to the creation of novel amino acid derivatives containing the oxetane ring. nih.govmdpi.com

The concept of "scaffold hopping," where a core molecular structure is replaced with a different one while retaining similar biological activity, is highly relevant. The oxetane motif itself can be considered a bioisosteric replacement for other groups, such as gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties. nih.gov By starting with a simple scaffold like this compound and systematically modifying it, chemists can generate a wide range of analogues with diverse three-dimensional shapes and pharmacophoric features.

Research into the synthesis of 2-(arylsulfonyl)oxetanes has demonstrated the creation of new structural motifs for medicinal chemistry. rsc.org These compounds are designed to be suitable for fragment-based drug discovery and can be further elaborated to create larger, more drug-like molecules. rsc.org

The table below illustrates examples of derivatization strategies starting from oxetane-containing scaffolds to generate diverse analogues.

| Starting Scaffold | Derivatization Strategy | Resulting Analogue Class | Potential Application |

| Oxetane-3-ol | Catalytic Friedel–Crafts reaction, Oxidative cleavage | 3-Aryl-3-carboxylic acid oxetanes | Building blocks for profen drug analogues acs.orgresearchgate.netnih.gov |

| Halogenated 2-(arylsulfonyl)oxetane | Suzuki-Miyaura cross-coupling | Biaryl-containing 2-sulfonyl oxetanes | Fragment-based drug discovery rsc.org |

| Methyl 2-(oxetan-3-ylidene)acetate | Aza-Michael addition with NH-heterocycles | Oxetane amino acid derivatives | Novel amino acid analogues nih.govmdpi.com |

| 4-Oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Reaction with antipyrine | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid | Synthesis of new heterocyclic compounds mdpi.com |

Computational and Theoretical Studies on 4 Oxetan 3 Yl Butanoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometry and electronic properties of organic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.orgwikipedia.org The energy and localization of these orbitals are crucial for understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. youtube.com In 4-(oxetan-3-yl)butanoic acid, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid group due to the presence of lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which a molecule is most likely to accept electrons, reflecting its electrophilic or electron-accepting character. youtube.com The LUMO of this compound is likely centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Localized on the carboxylic acid oxygen atoms. |

| LUMO | -0.8 | Localized on the carbonyl carbon and oxygen atoms. |

| HOMO-LUMO Gap | 8.7 | Indicates relatively high kinetic stability. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Electrostatic Potential (ESP) Mapping and Charge Distribution

Electrostatic potential (ESP) maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net These maps are valuable for predicting sites of nucleophilic and electrophilic attack.

For this compound, the ESP map would show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the ether oxygen of the oxetane (B1205548) ring, indicating these are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic proton of the carboxyl group and, to a lesser extent, the hydrogen atoms attached to the carbon backbone.

This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding, and the initial steps of many chemical reactions.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. By simulating the movement of atoms according to the principles of classical mechanics, MD can provide insights into:

Conformational changes and flexibility in different environments (e.g., in vacuum, in a solvent).

The formation and breaking of intermolecular hydrogen bonds.

The diffusion and transport properties of the molecule.

These simulations are computationally intensive but offer a more realistic picture of the molecule's behavior in a condensed phase.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.nethpc.co.jp By mapping the potential energy surface of a reaction, these calculations can identify transition states, intermediates, and the associated activation energies. hpc.co.jp

For this compound, such calculations could be used to predict the mechanisms of reactions such as:

Esterification: The reaction of the carboxylic acid with an alcohol.

Ring-opening of the oxetane: Under acidic or nucleophilic conditions. Studies have shown that some oxetane-carboxylic acids can be unstable and isomerize into lactones. acs.org

Decarboxylation: The loss of carbon dioxide upon heating.

Understanding these reaction pathways at a molecular level is crucial for designing synthetic routes and predicting product distributions. researchgate.net

Structure-Reactivity Relationships Derived from Computational Models

By systematically modifying the structure of this compound in computational models and calculating the resulting changes in electronic properties and reactivity descriptors, it is possible to establish structure-reactivity relationships (SRRs). For instance, researchers have investigated the structure-activity relationships of related oxetane-containing compounds to develop potent enzyme inhibitors. researchgate.netescholarship.org

These computational SRR studies can guide the design of new molecules with desired properties. For example, one could computationally screen a virtual library of derivatives of this compound to identify candidates with enhanced reactivity or specific biological activity before undertaking their synthesis.

Applications of 4 Oxetan 3 Yl Butanoic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 4-(oxetan-3-yl)butanoic acid as a synthetic intermediate stems from its identity as an oxetane-carboxylic acid. Molecules of this class have been utilized as starting materials in numerous syntheses. The compound serves as a linchpin for introducing the 3-substituted oxetane (B1205548) motif into a wide array of larger, more elaborate molecular architectures.

The carboxylic acid function allows for straightforward coupling reactions with amines or alcohols to form amides and esters, respectively. This is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, the oxetane ring itself, while generally stable, possesses inherent ring strain that can be harnessed for specific synthetic transformations, such as ring-opening reactions under certain catalytic conditions to yield more complex acyclic or heterocyclic systems. This dual functionality makes this compound a versatile tool for chemists aiming to create novel molecular frameworks.

Utility in Medicinal Chemistry Research (Excluding Clinical Human Trials)

The oxetane ring has become an increasingly important structural motif in modern medicinal chemistry due to its ability to favorably modulate the properties of drug candidates. This compound provides a direct route to incorporate this valuable four-membered heterocycle into new chemical entities.

In drug design, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The oxetane ring present in this compound is considered a valuable pharmacophoric element. It is a small, polar, and three-dimensional motif that can introduce desirable properties into a drug candidate.

Notably, the oxetane moiety is often employed as a bioisostere—a substituent that retains the intended biological activity of the parent molecule while altering its physicochemical properties. It can serve as a suitable replacement for a gem-dimethyl group or a carbonyl group. Replacing a carbonyl, for instance, can circumvent issues with enzymatic degradation or improve aqueous solubility. Therefore, using this compound allows medicinal chemists to build novel scaffolds where the oxetane acts as a key component of the pharmacophore, potentially leading to improved drug-like properties.

The conformation, or spatial arrangement, of a molecule is critical for its interaction with a biological target, such as an enzyme or receptor. Flexible molecules can adopt many conformations, only one of which might be active. By "locking" a molecule into its active conformation, chemists can enhance its potency and selectivity.

The oxetane ring is nearly planar and conformationally restricted. Incorporating this rigid unit via this compound imposes significant constraints on the flexibility of the butanoic acid side chain. This strategy is a powerful tool in medicinal chemistry to design conformationally constrained analogs of biologically active compounds. By reducing the number of accessible conformations, the entropic penalty for binding to a target is lowered, which can lead to a substantial increase in binding affinity and, consequently, biological activity.

The incorporation of an oxetane ring is a well-established strategy for fine-tuning the physicochemical properties of a lead compound to improve its drug-like characteristics. Using this compound as a building block is expected to impart these benefits to the resulting derivatives.

Water Solubility: The polar nature of the oxetane's ether oxygen can improve a molecule's aqueous solubility, a critical factor for oral absorption and distribution in the body.

Metabolic Stability: The oxetane group can be used to block metabolically labile sites on a molecule. By replacing a vulnerable hydrogen atom with the sterically encumbering and chemically robust oxetane ring, degradation by metabolic enzymes like cytochrome P450s can be prevented, thus increasing the compound's half-life.

Lipophilicity: Lipophilicity (LogP or LogD) is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor solubility and non-specific toxicity. The introduction of the polar oxetane motif generally lowers the lipophilicity of a compound compared to non-polar analogs like a gem-dimethyl group.

| Physicochemical Property | Expected Influence of the Oxetane Moiety | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | The polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |

| Metabolic Stability | Increase | The chemically robust oxetane can block sites susceptible to metabolic oxidation. |

| Lipophilicity (LogP/LogD) | Decrease | Replacing non-polar groups (e.g., gem-dimethyl) with the more polar oxetane ring reduces overall lipophilicity. |

| Molecular Three-Dimensionality (Fsp³) | Increase | The sp³-hybridized carbons of the oxetane ring increase the three-dimensional character of a molecule, which can improve solubility and reduce non-specific binding. |

Potential in Agrochemical Research

The principles of rational design used in medicinal chemistry are also applicable to the discovery of new agrochemicals, such as herbicides, fungicides, and insecticides. The unique structural and physicochemical properties that make this compound attractive for drug discovery also suggest its potential utility in agrochemical research.

Butanoic acid derivatives have been investigated as potential herbicides. Furthermore, some research indicates that for certain classes of herbicides, ester derivatives exhibit greater potency than the corresponding free carboxylic acids.

In this context, this compound serves as an ideal starting point for the synthesis of novel herbicidal candidates. It can be readily converted into a library of esters and amides for screening. The incorporation of the oxetane moiety could provide several advantages in a herbicidal context:

Improved Properties: As in medicinal chemistry, the oxetane ring can enhance solubility and metabolic stability, which may translate to better uptake by the plant and greater persistence.

Novel Scaffolds: It allows for the creation of new chemical scaffolds that may possess novel modes of action or be effective against weeds that have developed resistance to existing herbicides. For instance, some synthetic auxin herbicides are based on picolinic acids, and the development of new lead structures is an active area of research.

By combining the butanoic acid core with the property-modulating oxetane ring, this compound represents a promising building block for the exploration of new herbicidal leads.

Plant Growth Regulator Studies (referring to general butanoic acid derivatives, not direct clinical trials)

While specific studies on this compound as a plant growth regulator are not extensively documented in publicly available research, the broader class of butanoic acid derivatives has been a subject of interest in agricultural science. These compounds are investigated for their potential to influence various stages of plant development, from germination to fruit maturation. The structural backbone of butanoic acid provides a versatile scaffold for chemical modification, leading to a wide range of physiological effects in plants.

Research into butanoic acid derivatives has identified several compounds with significant regulatory activities. For example, Indole-3-butyric acid (IBA) is a well-known synthetic auxin that is widely used in horticultural practices to stimulate root formation in stem cuttings. ncert.nic.in The effectiveness of these derivatives often stems from their ability to mimic or interfere with the action of natural plant hormones.

Other modified butanoic acids have been developed to serve different purposes. One patent describes L-2-amino-4-(2-aminoethoxy)-butanoic acid as an effective abscission agent, particularly for citrus fruits. google.com Abscission is the process by which a plant sheds parts, such as leaves, flowers, or ripe fruit. ncert.nic.in Inducing abscission at the optimal time can facilitate mechanical harvesting and improve efficiency. google.com The activity of these compounds is often related to their ability to enhance the production of ethylene, a natural plant hormone that plays a crucial role in ripening and abscission. ncert.nic.ingoogle.com Fatty acids and their analogues have also been studied for their inhibitory effects on plant growth. nih.gov

The following table summarizes findings on various butanoic acid derivatives and their observed effects in plant growth regulation studies.

| Compound Name | Observed Effect | Application/Context |

| Indole-3-butyric acid (IBA) | Promotes adventitious root formation. | Used extensively for plant propagation from cuttings. ncert.nic.in |

| L-2-amino-4-(2-aminoethoxy)-butanoic acid | Induces abscission (fruit loosening). | Used to facilitate the harvesting of fruits like oranges and apples. google.com |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | Plant growth regulation. | Synthesized and studied for its potential as a plant growth regulator. acs.org |

| pivalyloxymethyl butyrate (B1204436) (AN-9) | Inhibits cell proliferation (in vitro). | Studied as a pro-drug that releases butyric acid. nih.gov |

Application in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring both a strained oxetane ring and a terminal carboxylic acid group, suggests its potential as a versatile building block in materials science and polymer chemistry. Although specific polymerization studies of this exact monomer are not prominent in the literature, the known reactivity of its constituent functional groups provides a strong basis for its potential applications.

The oxetane ring is a four-membered cyclic ether that possesses significant ring strain (approximately 107 kJ/mol). wikipedia.org This inherent strain makes it susceptible to ring-opening polymerization, a process typically initiated by cationic reagents. wikipedia.orgacs.org Unlike the less-strained six-membered tetrahydropyran, oxetane and its derivatives can be readily polymerized to form polyethers, known as polyoxetanes (POX). wikipedia.org The polymerization proceeds via a tertiary oxonium ion propagation center. wikipedia.org This reactivity makes oxetane-containing molecules valuable monomers for creating linear polymers or cross-linked networks. researchgate.netresearchgate.net The resulting polyether backbone can impart flexibility and polarity to the final material.

The carboxylic acid moiety (–COOH) of the butanoic acid chain offers a second, distinct site for polymerization. It can readily undergo classic condensation reactions, such as esterification with alcohols or amidation with amines, to form polyesters and polyamides, respectively. This dual functionality allows this compound to be potentially used in several ways:

As a monomer for cationic ring-opening polymerization to produce a polyether with pendant carboxylic acid groups. These groups can then be used for subsequent cross-linking or functionalization.

As a monomer in polycondensation reactions to create polyesters or polyamides where the oxetane ring is a recurring motif in the polymer side chain.

As a co-monomer to be incorporated into other polymer systems to modify their properties, for instance, by introducing the polar oxetane ring to improve adhesion or alter solubility.

The development of various oxetane building blocks has been driven by their increasing use in medicinal chemistry, which has, in turn, made them more accessible for materials science applications. acs.orgacs.org The synthesis of polymers with pendant oxetane groups has been demonstrated using related monomers, leading to materials with potential applications as photo-curable polymers and high-performance polyimides. radtech.org

The table below outlines potential polymerization pathways and resulting polymer types based on the functional groups present in this compound and related compounds.

| Functional Group | Polymerization Type | Potential Resulting Polymer |

| Oxetane Ring | Cationic Ring-Opening Polymerization | Polyether (Polyoxetane) wikipedia.org |

| Carboxylic Acid | Polycondensation (with diols) | Polyester |

| Carboxylic Acid | Polycondensation (with diamines) | Polyamide |

| Oxetane and Carboxylic Acid | Dual-Mechanism Polymerization | Cross-linked Polyether-Polyester Networks |

Advanced Analytical Approaches for Mechanistic and Structural Elucidation of 4 Oxetan 3 Yl Butanoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "4-(Oxetan-3-YL)butanoic acid," providing unequivocal confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. HRMS measures the mass-to-charge ratio (m/z) with high precision, allowing the determination of the molecular formula by matching the exact mass to a unique combination of atoms. mdpi.com For "this compound" (C₇H₁₂O₃), the expected exact mass for the molecular ion [M+H]⁺ would be calculated and compared against the experimental value, with deviations typically in the low parts-per-million (ppm) range.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) is used for fragment analysis to elucidate the structure. The fragmentation pattern provides a roadmap of the molecule's connectivity. For "this compound," characteristic fragmentation pathways would include:

Loss of water (-18 Da) from the carboxylic acid group.

Loss of CO₂ (-44 Da) via decarboxylation.

Cleavage of the butyric acid side chain , particularly alpha-beta to the carboxyl group.

Ring-opening or fragmentation of the oxetane (B1205548) moiety , a characteristic feature of strained four-membered rings. nih.gov

The base peak in the mass spectrum of the related butanoic acid is often the m/z 60 ion, corresponding to a McLafferty rearrangement product. docbrown.info A similar rearrangement could be expected for the title compound, alongside fragments specific to the oxetane ring.

Table 1: Predicted HRMS Data for this compound (C₇H₁₂O₃)

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 145.0865 | Protonated molecular ion |

| [M+Na]⁺ | 167.0684 | Sodium adduct |

| [M-H₂O+H]⁺ | 127.0759 | Ion from loss of water |

Note: Data is predictive and based on elemental composition.

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR) for Detailed Structural Assignments and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of "this compound" in solution. nih.gov A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals include:

A broad singlet for the carboxylic acid proton (-COOH).

Multiplets for the methylene (B1212753) protons of the butanoic acid chain.

Distinctive signals for the oxetane ring protons, typically appearing as triplets or multiplets due to coupling with adjacent protons. The protons on the carbon bearing the side chain (C3) would show complex splitting.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. docbrown.info For "this compound," seven distinct signals would be expected:

A downfield signal for the carbonyl carbon (~170-180 ppm).

Signals for the two non-equivalent methylene carbons of the oxetane ring.

A signal for the methine carbon of the oxetane ring.

Three signals for the carbons of the butyric acid chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | 10-12 (broad s) | ~179 |

| Oxetane CH₂ (C2/C4) | 4.5-4.8 (m) | ~75 |

| Oxetane CH (C3) | 3.0-3.5 (m) | ~35 |

| Butanoic α-CH₂ | 2.2-2.5 (t) | ~36 |

| Butanoic β-CH₂ | 1.6-1.9 (m) | ~25 |

Note: Values are estimates based on data for butanoic acid and substituted oxetanes. docbrown.infomdpi.combmrb.io Solvent is assumed to be CDCl₃.

For derivatives containing nitrogen or fluorine, ¹⁵N and ¹⁹F NMR become highly valuable. nih.govdtu.dk These techniques provide direct information about the chemical environment of these specific nuclei, aiding in structural confirmation of amide or fluorinated analogues and for studying reaction mechanisms involving these functionalities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups present in the molecule. researchgate.net These techniques are complementary and provide a characteristic "fingerprint" for the compound.

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. Key characteristic absorption bands for "this compound" would include:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong, sharp C=O stretching band for the carbonyl group, around 1700-1725 cm⁻¹.

C-H stretching vibrations for the alkyl chain and oxetane ring just below 3000 cm⁻¹.

A characteristic C-O-C asymmetric stretching vibration for the oxetane ether linkage, typically observed around 950-1050 cm⁻¹. umanitoba.ca

Raman Spectroscopy: Raman is particularly effective for identifying non-polar bonds and symmetric vibrations. It would complement the FT-IR data by providing clearer signals for the C-C backbone of the butanoic acid chain and symmetric vibrations of the oxetane ring. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | FT-IR, Raman |

| Alkyl/Oxetane | C-H stretch | 2850-2960 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com While obtaining suitable crystals of the parent carboxylic acid can be challenging, derivatives such as salts, amides, or esters are often more amenable to crystallization.

This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. acs.org For "this compound" derivatives, X-ray crystallography would definitively establish the conformation of the butanoic acid chain and the puckering of the oxetane ring in the crystal lattice. mdpi.com Furthermore, it reveals intermolecular interactions, such as hydrogen bonding patterns, which govern the crystal packing. For example, in the solid state, carboxylic acid derivatives often form hydrogen-bonded dimers or polymeric chains. mdpi.comnih.gov

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating "this compound" from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment. nih.gov

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of non-volatile compounds like carboxylic acids. hplc.eu A reversed-phase method, using a C18 column with a mobile phase of acidified water and acetonitrile (B52724) or methanol (B129727), would be a typical starting point. sielc.comcnrs.fr Detection is commonly achieved using a UV detector (if the molecule has a chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). HPLC is the primary tool for determining the purity of the final product, often expressed as a percentage of the total peak area.

Gas Chromatography (GC): GC is suitable for volatile compounds. To analyze "this compound" by GC, it typically requires derivatization to a more volatile form, such as a methyl or silyl (B83357) ester. mdpi.com This is achieved by reacting the carboxylic acid with reagents like diazomethane (B1218177) or BSTFA. GC, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), provides excellent separation efficiency and is useful for detecting trace volatile impurities.

Both HPLC and GC are invaluable for reaction monitoring . By taking small aliquots from a reaction mixture over time, these techniques can be used to track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Future Directions and Emerging Research Avenues for 4 Oxetan 3 Yl Butanoic Acid

Exploration of Novel Biocatalytic Synthesis Routes

Traditional chemical synthesis methods often require harsh conditions and can generate significant waste. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a powerful alternative that is characterized by high selectivity, efficiency, and sustainability. researchgate.net A key future direction is the development of enzymatic routes for the synthesis of 4-(oxetan-3-yl)butanoic acid and its derivatives.

Recent breakthroughs have demonstrated the potential of enzymes in creating and modifying oxetane (B1205548) rings. For instance, researchers have engineered a unique halohydrin dehalogenase to serve as a biocatalytic platform for the enantioselective formation and ring-opening of oxetanes. repec.orgnih.govresearchgate.net This platform has shown high efficiency and excellent enantioselectivity, facilitating the synthesis of chiral oxetanes on a preparative scale. repec.orgresearchgate.net Adapting such enzymatic systems could enable the stereoselective synthesis of chiral variants of this compound, which is crucial for applications in medicinal chemistry. These biocatalytic processes can be scalable, integrated into one-pot cascade systems, and operate at high substrate concentrations, expanding the enzymatic toolbox for creating novel compounds. researchgate.netnih.gov

| Enzyme Class | Potential Application in Oxetane Synthesis | Advantages | Reference |

| Halohydrin Dehalogenase (HHDH) | Enantioselective formation of the oxetane ring. | High efficiency, excellent enantioselectivity, scalability, potential for one-pot cascade reactions. | repec.orgnih.govresearchgate.net |

| Hydrolases | Stereoselective hydrolysis of ester precursors to yield chiral this compound. | High stereoselectivity, mild reaction conditions. | N/A |

| Oxidoreductases | Oxidation of a precursor diol to facilitate cyclization into the oxetane ring. | High specificity, environmentally benign oxidants (e.g., O2). | N/A |

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis (HTS) platforms are essential in modern chemistry, particularly in drug discovery, for rapidly generating and screening large libraries of compounds. chemrxiv.orgresearchgate.net Integrating this compound into these automated systems represents a significant opportunity to accelerate the discovery of new molecules with desirable properties.

As a bifunctional building block, this compound can be utilized in automated synthesis workflows. The carboxylic acid handle allows for standard amide coupling or esterification reactions, while the oxetane ring can be used for subsequent modifications or to impart specific physicochemical properties to the final compounds. The development of autonomous chemical synthesis platforms aims to address the bottlenecks of manual synthesis, and the inclusion of novel building blocks like oxetanes is crucial for expanding the accessible chemical space. chemrxiv.org The use of polymer-supported catalysts and reagents in HTS can further streamline the synthesis of libraries based on the this compound scaffold. researchgate.net

Development of Advanced Functional Materials Incorporating the Scaffold

The oxetane ring is not only a valuable motif in medicinal chemistry but also a monomer for polymerization. researchgate.net The inherent ring strain of oxetane facilitates ring-opening polymerization, leading to the formation of polyethers (polyoxetanes) with unique characteristics. researchgate.netwikipedia.org this compound, possessing both a polymerizable oxetane ring and a reactive carboxylic acid group, is an ideal candidate for the creation of novel functional materials.